molecular formula C18H12ClFN4O B2419622 2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 1251604-30-4

2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Cat. No.: B2419622
CAS No.: 1251604-30-4
M. Wt: 354.77
InChI Key: KDYZXKDQEXRHDI-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as CFTRinh-172 and is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Scientific Research Applications

Anticonvulsant Activity

Compounds related to 2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one have been synthesized and tested for anticonvulsant activity. For instance, a series of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines exhibited potent activity against maximal electroshock-induced seizures in rats, demonstrating the potential of these compounds in the treatment of seizure disorders (Kelley et al., 1995).

Antitumor and Antimicrobial Activity

Research has also focused on the synthesis of triazolo derivatives for their potential antitumor and antimicrobial activities. Some compounds, particularly those carrying a 2,4-dichloro-5-fluorophenyl moiety, showed moderate to excellent growth inhibition against a panel of cancer cell lines, indicating their relevance in cancer therapy (Bhat et al., 2009). Another study highlighted the anti-Mycobacterial activity of synthesized compounds against tuberculosis, showcasing the diverse therapeutic potential of these molecules (Sathe et al., 2010).

Structural and Synthetic Studies

The structural and synthetic studies of related compounds have provided insights into their chemical properties and potential applications. For instance, the synthesis and characterization of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine provided valuable information on the compound's structure through spectroscopic techniques and X-ray diffraction, facilitating further research into its applications (Sallam et al., 2021).

Mechanism of Action and Tubulin Inhibition

Another area of interest is the mechanism of action of triazolopyrimidines as anticancer agents. Research has revealed that these compounds promote tubulin polymerization in vitro without binding competitively with paclitaxel, offering a unique approach to overcoming resistance in cancer treatment (Zhang et al., 2007).

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O/c19-14-7-4-8-15(20)13(14)11-23-18(25)24-17(22-23)10-9-16(21-24)12-5-2-1-3-6-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYZXKDQEXRHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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